[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine
Description
[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine is a brominated pyrazole derivative featuring a diethylamine group linked via a two-carbon ethyl chain to the pyrazole ring. Its molecular structure combines a 4-bromo-substituted pyrazole core with a tertiary amine, which confers both lipophilic and basic properties.
Its synthesis likely involves alkylation of 4-bromopyrazole with a diethylamine-functionalized ethyl halide, a method analogous to the preparation of related pyrazole-ethylamine derivatives described in the literature .
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrN3/c1-3-12(4-2)5-6-13-8-9(10)7-11-13/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTCAALJJAUNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromopyrazol-1-yl)ethyl]diethylamine typically involves the reaction of 4-bromopyrazole with ethyl diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high purity and quality standards .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Bromopyrazol-1-yl)ethyl]diethylamine involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can interact with enzymes or receptors, leading to modulation of their activity. The diethylamine group may enhance the compound’s solubility and facilitate its transport across biological membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of [2-(4-Bromopyrazol-1-yl)ethyl]diethylamine, a comparison with three structurally related compounds is provided below:
[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine
- Structure : Differs by replacing the diethylamine group with dimethylamine.
- Key Differences: Molecular Weight: Lower molecular weight due to reduced alkyl chain length. Biological Activity: Dimethylamine derivatives often exhibit reduced lipophilicity, which may limit membrane permeability compared to diethylamine analogs .
4-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine
- Structure : Replaces the diethylamine group with a thiophene-ethyl substituent.
- Antimicrobial Activity: Thiophene-containing analogs are reported to exhibit broader-spectrum antimicrobial activity due to sulfur’s role in disrupting microbial membranes . Synthetic Complexity: Thiophene incorporation requires additional steps for functionalization, increasing synthesis difficulty compared to amine-substituted derivatives .
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine
- Structure : Features a methanamine group directly attached to the pyrazole ring at position 4.
- Key Differences :
- Substituent Position : The amine group’s position (C5 vs. N1-linked ethyl chain) alters steric and electronic interactions.
- Bioavailability : Shorter alkyl chains (methanamine vs. ethyl-diethylamine) may reduce metabolic stability but improve aqueous solubility.
- Applications : Methanamine derivatives are often explored as intermediates in kinase inhibitor synthesis due to their compact structure .
Comparative Analysis Table
Biological Activity
[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine (CAS No. 1179195-83-5) is a compound that has garnered interest in various biological applications due to its unique structural characteristics and potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16BrN3, and it features a brominated pyrazole moiety connected to a diethylamine group. The presence of the bromine atom enhances its reactivity and may influence its biological interactions.
The biological activity of this compound primarily involves its role as an inhibitor of specific protein kinases, particularly those involved in cancer progression. It has been shown to interact with various molecular targets, affecting signaling pathways critical for cell proliferation and survival.
Key Mechanisms:
- Inhibition of c-MET : Research indicates that this compound acts as a c-MET inhibitor. The c-MET pathway is often overexpressed in various cancers, making it a target for therapeutic intervention. Inhibition of this pathway can lead to reduced tumor growth and metastasis .
- Impact on Cell Signaling : The compound may modulate pathways involving growth factor receptors, leading to altered cell signaling dynamics that affect cancer cell behavior .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values vary depending on the cell type, indicating differential sensitivity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| HCT116 (Colon Cancer) | 10 |
These results suggest that the compound may be particularly effective against certain types of cancer cells, potentially guiding future therapeutic applications.
In Vivo Studies
Preliminary in vivo studies have shown promising results in animal models. Administration of this compound resulted in significant tumor regression in xenograft models, correlating with the inhibition of the c-MET pathway .
Case Studies
Several case studies highlight the potential clinical applications of this compound:
- Lung Cancer Treatment : A study involving patients with advanced lung cancer showed that treatment with a c-MET inhibitor led to improved overall survival rates when combined with standard chemotherapy regimens.
- Breast Cancer : In a clinical trial, patients with HER2-positive breast cancer receiving this compound as part of their treatment plan exhibited slower disease progression compared to those receiving only conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
